![molecular formula C15H11Cl2IO3 B2940600 4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde CAS No. 428481-98-5](/img/structure/B2940600.png)

4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

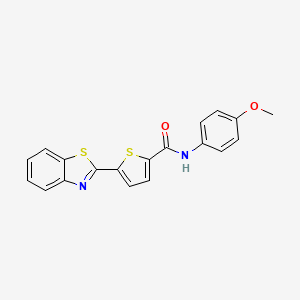

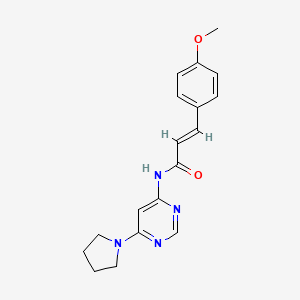

“4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde” is a chemical compound. It has a molecular weight of 281.14 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H10Cl2O2/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-8H,9H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

The compound has a boiling point of 92-93 degrees . It is stored at ambient temperature .Aplicaciones Científicas De Investigación

Photocatalytic Oxidation

Research by Higashimoto et al. (2009) on the photocatalytic oxidation of benzyl alcohol and its derivatives shows the high conversion and selectivity of such compounds on a TiO2 photocatalyst under O2 atmosphere. This reaction is significant under both UV-light and visible light, indicating potential applications in photocatalysis (Higashimoto et al., 2009).

Reductive Aldehyde Group Modification

Arsenyev et al. (2016) describe the reduction of aldehyde groups in derivatives, leading to methoxymethyl or methyl analogues, and further oxidation into corresponding o-benzoquinones. This modification process demonstrates the chemical versatility of such compounds in synthetic chemistry (Arsenyev et al., 2016).

Linkers in Solid Phase Organic Synthesis

Swayze (1997) investigated electron-rich benzaldehyde derivatives as linkers for solid phase organic synthesis. Their conversion to various secondary amides and subsequent cleavage from supports highlights their potential in facilitating diverse synthetic pathways in organic chemistry (Swayze, 1997).

Photochemistry of Substituted Benzaldehydes

Charlton and Koh (1988) studied the photochemical conversion of 2-methylbenzaldehydes to o-quinodimethanes, indicating the impact of methoxy substituents on photochemical reactions. This research suggests applications in photochemistry and molecular design (Charlton & Koh, 1988).

Catalytic Oxidative Demethylation

Fraaije and van Berkel (1997) explored the oxidative demethylation of methoxymethylphenol by vanillyl-alcohol oxidase. The study provides insight into catalytic mechanisms relevant to biochemical and enzymatic processes, indicating potential biomedical applications (Fraaije & van Berkel, 1997).

Safety and Hazards

Propiedades

IUPAC Name |

4-[(3,4-dichlorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2IO3/c1-20-14-6-10(7-19)5-13(18)15(14)21-8-9-2-3-11(16)12(17)4-9/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAODGSNJNSJCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)I)OCC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B2940520.png)

![(Z)-ethyl 2-(2-((4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2940528.png)

![2,3-dimethoxy-5,6,17,17a-tetrahydro-8H-[1,3]benzimidazo[2'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B2940529.png)

![N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940530.png)

![3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2940531.png)

![2-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2940535.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2940536.png)

![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940539.png)